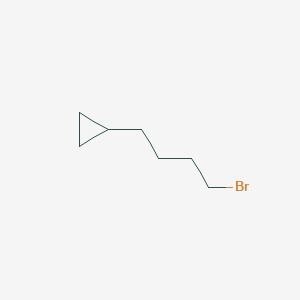

(4-Bromobutyl)cyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c8-6-2-1-3-7-4-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCGYQGBQULQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Mechanistic Investigations of 4 Bromobutyl Cyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The C-C bonds of the cyclopropane ring possess significant p-character, allowing them to be cleaved under conditions that typically affect π-systems. This reactivity is central to the synthetic utility of cyclopropane derivatives, enabling their transformation into open-chain compounds.

Electrophilic attack on the cyclopropane ring is a primary pathway for its cleavage. dalalinstitute.com Similar to an alkene, the electron density of the strained C-C bonds can be attacked by an electrophile (E+), leading to the formation of an intermediate that is subsequently intercepted by a nucleophile (Nu-). This process results in a 1,3-addition product. The reaction can proceed through several mechanistic pathways, including concerted or stepwise processes involving carbocation intermediates. purechemistry.org The regioselectivity of the ring opening in substituted cyclopropanes like (4-bromobutyl)cyclopropane is often governed by the stability of the potential carbocation intermediate, following Markovnikov's rule where the electrophile adds to the least substituted carbon and the positive charge develops at the most substituted carbon that can best stabilize it. dalalinstitute.com

In the presence of a strong acid, the cyclopropane ring can be protonated, initiating ring cleavage. This reaction typically begins with the protonation of one of the C-C bonds, which can occur at either the "edge" or "corner" of the ring, to form a protonated cyclopropane intermediate. dalalinstitute.comacs.org This intermediate is highly unstable and rapidly opens to form a carbocation. For an asymmetrically substituted cyclopropane like this compound, cleavage is directed to form the most stable carbocation.

The mechanism can exhibit characteristics of both SN1 and SN2 reactions. libretexts.org After the initial protonation, the C-C bond can break to form a secondary carbocation at the carbon bearing the butyl group (an SN1-like pathway). This carbocation is then captured by a nucleophile present in the medium (e.g., the conjugate base of the acid or a solvent molecule). nih.gov Alternatively, the nucleophile can attack one of the carbons of the protonated ring in a concerted, SN2-like fashion, leading to simultaneous bond-breaking and bond-forming. libretexts.orgnih.gov The stereochemical outcome at the site of nucleophilic attack is typically inversion of configuration. canterbury.ac.nz

Table 1: Mechanistic Pathways in Acid-Catalyzed Ring Opening

| Mechanistic Feature | Path A (SN1-like) | Path B (SN2-like) |

|---|---|---|

| Intermediate | Free carbocation nih.gov | Protonated cyclopropane dalalinstitute.comnih.gov |

| Rate-Determining Step | Formation of carbocation | Nucleophilic attack on protonated ring |

| Nucleophilic Attack | Occurs after C-C bond cleavage | Concerted with C-C bond cleavage nih.gov |

| Stereochemistry | Potential for racemization | Inversion of configuration canterbury.ac.nz |

The reaction of cyclopropanes with halogens, such as bromine (Br₂) or chlorine (Cl₂), results in the cleavage of the ring and the formation of 1,3-dihalides. stackexchange.com This reaction underscores the alkene-like nature of the cyclopropane ring. The mechanism involves the electrophilic attack of a halogen molecule on one of the cyclopropane C-C bonds.

For this compound reacting with bromine, the reaction would likely proceed via a bromonium ion intermediate, analogous to the bromination of an alkene, or through a corner-halogenated cyclopropane. Subsequent attack by a bromide ion (Br⁻) at one of the carbon atoms of the strained ring leads to the opening of the ring and the formation of a dibromoalkane. Studies on the reaction of n-butylcyclopropane with bromine show the formation of various 1,X-dibromoheptanes, indicating that the ring opening can be complex and may involve rearrangements. canterbury.ac.nz Under certain conditions, particularly with light or radical initiators, a radical mechanism can also occur, where a halogen radical initiates the ring opening. cas.cnresearchgate.net

Reductive methods provide another avenue for cleaving the cyclopropane ring, typically yielding an alkane. These processes involve the addition of hydrogen across a C-C bond and can be achieved through various methods, including catalytic hydrogenation or electrochemical reduction.

Catalytic hydrogenolysis involves the reaction of the cyclopropane with molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). dss.go.th This process cleaves one of the C-C bonds and saturates the resulting carbons with hydrogen atoms. For this compound, hydrogenolysis would be expected to produce 1-bromo-4-methylhexane.

The reaction conditions for cyclopropane hydrogenolysis are generally more forcing than those required for the hydrogenation of alkenes. However, the high strain of the cyclopropane ring makes it more susceptible to this reaction than a typical alkane C-C bond. vulcanchem.com The choice of catalyst and reaction conditions (temperature, pressure) is crucial. For instance, catalytic hydrogenation of some substituted cyclopropylpyridines can result in concomitant hydrogenolysis of the cyclopropyl (B3062369) group, while in other cases the ring remains intact. dss.go.th In substrates containing other reducible functional groups, chemoselectivity can be a challenge. For example, in this compound, the carbon-bromine bond might also undergo hydrogenolysis.

A more nuanced approach to reductive ring opening involves electrochemical methods, particularly within a metal coordination environment. Research has shown that cyclopropanated amino acids complexed with Ni(II) can undergo a one-electron reductive opening of the cyclopropane ring. nih.govbeilstein-journals.orgbeilstein-journals.org This process forms a radical anion intermediate, a highly reactive species whose subsequent transformations can be controlled. beilstein-journals.orgnih.gov

The electrochemical reduction creates preconditions for a different type of reactivity compared to zwitterionic intermediates formed in other ring-opening reactions. nih.govbeilstein-archives.org The fate of the resulting radical anion is influenced by substituents on the cyclopropane ring and the reaction conditions. For example, the regioselectivity of follow-up reactions can be tuned by the addition of Lewis acids. beilstein-journals.orgscispace.com This method has been used to synthesize novel amino acid derivatives. beilstein-journals.orgnih.gov Although not specifically demonstrated for this compound, the principles suggest a viable pathway for its transformation. The process would involve the formation of a radical anion, followed by potential intramolecular cyclization or reaction with electrophiles.

Table 2: Example of Electrochemical Reductive Ring Opening and Subsequent Reactions

| Starting Complex Type | Key Intermediate | Follow-up Reaction | Product Type | Reference |

|---|---|---|---|---|

| Ni(II)-Schiff base of cyclopropanated amino acid | Radical anion | Protonation | Alkene complex | beilstein-journals.org |

| Ni(II)-Schiff base of cyclopropanated amino acid | Radical anion | Intramolecular Cyclization | Five-membered ring complex | beilstein-journals.org |

Reactivity of Doubly Activated Cyclopropanes

While this compound itself is not a classic doubly activated cyclopropane, the principles governing such systems provide a valuable framework for understanding its potential reactivity. Doubly activated cyclopropanes, typically bearing both an electron-donating and an electron-accepting group, exhibit unique reactivity patterns. The presence of these activating groups polarizes the cyclopropane ring, making it susceptible to ring-opening reactions. pitt.edu For instance, donor-acceptor cyclopropanes can undergo ring-opening under the influence of Lewis acids, leading to the formation of 1,3-dipolar species that can participate in various cycloaddition reactions. pitt.edu

In the context of this compound, while the butyl bromide moiety is not a strong activating group in the traditional sense, the inherent strain of the cyclopropane ring can be considered a form of activation. pearson.commasterorganicchemistry.comlibretexts.org The significant ring strain, a combination of angle and torsional strain, makes the C-C bonds of the cyclopropane ring weaker and more susceptible to cleavage compared to their acyclic counterparts. masterorganicchemistry.com This inherent reactivity can be further influenced by the presence of the bromoalkyl chain.

Reactivity of the Butyl Bromide Chain

The butyl bromide portion of the molecule displays reactivity characteristic of primary alkyl halides.

Nucleophilic Substitution Reactions

The primary carbon atom attached to the bromine is an electrophilic center, making it a target for nucleophiles. This compound can undergo nucleophilic substitution reactions (SN2), where the bromide ion is displaced by a variety of nucleophiles. masterorganicchemistry.comaiu.edu The general scheme for such a reaction is as follows:

Nu- + Br-(CH2)4-cyclopropane → Nu-(CH2)4-cyclopropane + Br-

Common nucleophiles that can participate in these reactions include hydroxides, alkoxides, cyanides, and amines. The rate and efficiency of these substitutions are influenced by factors such as the strength of the nucleophile, the solvent, and the temperature. masterorganicchemistry.com

Radical Reactions Involving Bromine

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of radical initiators, such as heat or light, or in the presence of radical-generating reagents like AIBN (azobisisobutyronitrile). libretexts.org This process generates a bromine radical and a cyclopropylbutyl radical. libretexts.orglibretexts.org

Br-(CH2)4-cyclopropane → Br• + •(CH2)4-cyclopropane

These radical intermediates can then participate in a variety of subsequent reactions. For example, the cyclopropylbutyl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of butylcyclopropane. Alternatively, it can engage in addition reactions with unsaturated systems or undergo rearrangement. libretexts.org The bromine radical itself is electrophilic and can add to electron-rich species. researchgate.net The stability of the resulting radical intermediates plays a crucial role in determining the reaction pathway. libretexts.org

Elimination Reactions

Under appropriate conditions, typically in the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. masterorganicchemistry.com The most common mechanism is the E2 (bimolecular elimination) pathway, where a base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, in a concerted process that also involves the departure of the bromide ion.

B:- + H-CH(CH2)3-cyclopropane-Br → BH + CH2=CH(CH2)2-cyclopropane + Br-

The regioselectivity of this reaction (i.e., which proton is abstracted) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). masterorganicchemistry.com

Interplay Between Cyclopropane Ring Strain and Butyl Bromide Reactivity

The inherent strain energy of the cyclopropane ring can influence the reactivity of the attached butyl bromide chain. pearson.commasterorganicchemistry.com For instance, in reactions that involve the formation of a carbocation or a radical at the carbon adjacent to the ring, the cyclopropyl group can exhibit a stabilizing effect through orbital overlap. The "bent" bonds of the cyclopropane ring have significant p-character, allowing them to interact with and delocalize the charge or unpaired electron on the adjacent carbon. stackexchange.com

Conversely, reactions at the butyl bromide end can trigger rearrangements involving the cyclopropane ring. For example, solvolysis of a (cyclopropyl)alkyl halide can lead to ring-opening products, driven by the relief of ring strain. dss.go.th This demonstrates a clear electronic interaction between the two functional groups.

Tandem and Cascade Reactions Involving Both Functional Groups

The dual functionality of this compound makes it a potential substrate for tandem or cascade reactions, where a single reaction sequence involves transformations at both the cyclopropane ring and the butyl bromide chain. wikipedia.orgrsc.org These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single synthetic operation. wikipedia.org

A hypothetical cascade reaction could be initiated by a radical-induced ring-opening of the cyclopropane. The resulting radical could then undergo an intramolecular cyclization by attacking the carbon bearing the bromine atom, leading to the formation of a new cyclic structure. beilstein-journals.org For instance, a photoredox-catalyzed process could initiate the formation of an alkyl radical which then undergoes a ring-opening and subsequent cyclization cascade. beilstein-journals.org

Another possibility involves a nucleophilic substitution at the butyl bromide chain, where the incoming nucleophile also contains a functionality that can subsequently react with the cyclopropane ring. This could lead to complex ring systems through a domino ring-opening/recyclization process. pitt.edu The design of such cascade reactions often relies on the careful choice of reagents and reaction conditions to orchestrate the desired sequence of events. caltech.eduacs.org

Detailed Mechanistic Elucidation through Advanced Spectroscopic Techniques

The elucidation of reaction mechanisms for molecules like this compound, which contains both a strained carbocyclic ring and a reactive alkyl halide, relies heavily on the application of advanced spectroscopic techniques. numberanalytics.comscholaris.caresearchgate.net These methods provide real-time data on the transformation of reactants, the formation of transient intermediates, and the structure of final products, which is essential for constructing a complete mechanistic picture. The primary techniques employed for such investigations include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), often used in conjunction with computational studies. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining molecular structure and can be adapted to monitor reaction progress and identify intermediates. numberanalytics.comnumberanalytics.com For this compound, standard ¹H and ¹³C NMR spectra confirm the initial structure, but more advanced techniques are required to unravel complex reaction pathways. nih.gov

Reaction Monitoring and Intermediate Detection: By acquiring NMR spectra at various time intervals during a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified to establish kinetics. researchgate.net Crucially, NMR can detect the formation of relatively stable intermediates, such as carbocations. The formation of a carbocationic intermediate, for instance, would be indicated by a significant downfield shift in the ¹³C NMR spectrum for the electron-deficient carbon, potentially to values exceeding 200 ppm. dalalinstitute.com Isotopic labeling studies, where a specific atom is replaced by its NMR-active isotope (e.g., ¹³C), can also be used to track the fate of individual atoms throughout a reaction mechanism. udg.edu

2D NMR for Structural Elucidation: In reactions where multiple isomeric products are possible (e.g., intramolecular cyclization leading to spirocycles vs. ring-opening), two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous structure determination.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and a Potential Cyclization Product.

| Compound | Atom Position | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |

|---|---|---|---|

| This compound | Cyclopropyl-H | 0.0 - 0.8 | ~5-15 |

| -CH₂- (adjacent to ring) | ~1.4 | ~35 | |

| -CH₂-CH₂Br | ~1.9 | ~32 | |

| -CH₂Br | ~3.4 | ~33 | |

| Spiro[2.4]heptane (Hypothetical Product) | Cyclopropyl-H | 0.2 - 0.6 | ~10-20 |

| Cyclopentyl-H (various) | 1.4 - 1.8 | ~25-40 | |

| Spiro-C (quaternary) | - | ~25 |

Note: These are representative values. Actual shifts depend on the solvent and specific reaction conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for monitoring chemical reactions in real-time, particularly when coupled with attenuated total reflection (ATR) probes. bruker.comfilab.frrsc.org This in-situ analysis allows researchers to track the concentration of functional groups as a reaction proceeds.

Kinetic Analysis: In a substitution or cyclization reaction of this compound, the progress can be monitored by observing the decrease in the intensity of the C-Br stretching vibration (typically found in the 500-600 cm⁻¹ region). Simultaneously, the appearance of new peaks corresponding to product functional groups (e.g., C-O or C-N stretches) provides complementary kinetic data. thermofisher.com This continuous monitoring helps in optimizing reaction conditions and understanding the factors that influence reaction rates. nih.gov

Table 2: Key FTIR Vibrational Frequencies for Monitoring Reactions of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Mechanistic Significance |

|---|---|---|---|

| C-H (cyclopropane) | Stretch | ~3100 | Confirms presence of the cyclopropyl ring. |

| C-H (alkyl) | Stretch | 2850-2960 | Confirms presence of the butyl chain. |

| C-Br | Stretch | 500-600 | Disappearance indicates cleavage of the C-Br bond. |

| C=C (alkene) | Stretch | 1620-1680 | Appearance would indicate a ring-opening elimination pathway. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful destructive technique used to identify reaction products and, in some cases, reactive intermediates by determining their mass-to-charge ratio (m/z). nih.gov

Product Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile products from the reaction mixture. It can distinguish between isomers that may be difficult to resolve by other means. For example, in a reaction involving this compound, GC-MS could differentiate between a desired cyclized product and a ring-opened isomer, as they would likely have different retention times and potentially distinct fragmentation patterns. rsc.org

Mechanistic Probes: Radical clock experiments often utilize substrates like this compound to probe for the existence of radical intermediates. If a reaction proceeds via a radical pathway, the cyclopropylcarbinyl radical can rapidly rearrange to a homoallylic radical, leading to ring-opened products. epfl.ch Detecting these rearranged products via MS provides strong evidence for a radical mechanism. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions for products and intermediates.

Table 3: Expected Mass-to-Charge Ratios (m/z) for Key Species.

| Species | Formula | Expected m/z of Molecular Ion [M]⁺ | Significance |

|---|---|---|---|

| This compound | C₇H₁₃Br | 176/178 | Starting material, characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). nih.gov |

| Spiro[2.4]heptane | C₇H₁₂ | 96 | Potential intramolecular cyclization product (loss of HBr). |

| Hept-6-en-1-ol | C₇H₁₄O | 114 | Potential ring-opened product from reaction with H₂O/OH⁻. |

By integrating the findings from these diverse spectroscopic techniques with computational modeling, a comprehensive and detailed understanding of the reaction mechanisms governing the reactivity of this compound can be achieved. researchgate.netepfl.ch

Applications of 4 Bromobutyl Cyclopropane in Complex Organic Synthesis

(4-Bromobutyl)cyclopropane as a Versatile Intermediate for Molecular Scaffolds

The inherent functionalities of this compound, namely the primary alkyl bromide and the cyclopropyl (B3062369) group, allow for its elaboration into a variety of molecular scaffolds. The bromide serves as a handle for nucleophilic substitution or organometallic coupling reactions, while the cyclopropane (B1198618) ring can participate in ring-opening or rearrangement reactions, or be retained as a rigid structural element.

One key application is in the synthesis of spiropentanes, which are highly strained and synthetically challenging molecules. While direct methods for spiropentane (B86408) synthesis exist, this compound can serve as a precursor to intermediates that undergo intramolecular cyclization to form these unique structures. For example, conversion of the bromide to a suitable nucleophile-bearing side chain could facilitate an intramolecular displacement to construct the second cyclopropane ring.

Furthermore, the butyl chain provides a flexible linker that can be exploited in the synthesis of macrocycles and other complex ring systems. The cyclopropyl group can act as a conformational constraint or be unmasked to reveal further reactivity. The ability to chemoenzymatically assemble and diversify related cyclopropyl ketones highlights the potential for creating diverse libraries of chiral cyclopropane-containing scaffolds from precursors like this compound. nih.govbohrium.com

Functionalization and Derivatization Strategies

The dual reactivity of this compound allows for a wide array of functionalization and derivatization strategies, enabling the synthesis of diverse and complex molecules.

The bromide moiety of this compound is a prime site for introducing a variety of substituents. Standard nucleophilic substitution reactions with amines, alcohols, thiols, and carbanions can be employed to append different functional groups to the butyl chain, leading to a diverse range of substituted cyclopropane derivatives.

Moreover, conversion of the bromide to an organometallic species, such as a Grignard or organolithium reagent, opens up a vast number of possibilities for carbon-carbon bond formation. These reagents can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to generate more complex cyclopropane-containing molecules. The resulting products can be further manipulated to introduce additional functionality. For instance, a Grignard reagent derived from this compound can be used in cross-coupling reactions to attach aryl or vinyl groups. nih.gov

The table below illustrates some potential derivatization reactions starting from this compound.

| Reagent/Reaction Type | Product Type |

| NaN3, then reduction | 4-Cyclopropylbutan-1-amine |

| NaCN | 5-Cyclopropylpentanenitrile |

| Mg, then RCHO | 1-Cyclopropyl-5-substituted-pentan-1-ol |

| PhSNa | (4-(Phenylthio)butyl)cyclopropane |

| Li-organocuprate | Alkylated cyclopropane derivative |

The ability to introduce nitrogen- or oxygen-containing functionalities via the bromide allows for the synthesis of cyclopropane-fused heterocyclic systems through intramolecular cyclization. For example, reaction with a primary amine could yield a secondary amine that, after N-functionalization, could undergo cyclization to form a cyclopropane-fused piperidine (B6355638) or pyrrolidine. researchgate.netrsc.orgliverpool.ac.uk

Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes has been developed for the synthesis of cyclopropane-fused γ-lactams, showcasing a modern approach to such structures. researchgate.net While not starting directly from this compound, this methodology highlights the importance of cyclopropane-fused lactams and the potential for developing similar strategies from functionalized cyclopropanes. The synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes further demonstrates the utility of cyclopropane precursors in forming fused heterocyclic systems. chemrxiv.org

The cyclopropyl group is a desirable motif in medicinal chemistry due to its unique conformational and electronic properties. This compound serves as an excellent reagent for introducing the cyclopropylbutyl moiety into larger, more complex molecules. The alkyl bromide can be converted into a variety of functional groups that can then participate in coupling reactions. For instance, conversion to an organometallic reagent would allow for its addition to complex electrophiles. Alternatively, transformation into an azide (B81097) or an alkyne would enable its use in "click" chemistry reactions to append the cyclopropylbutyl group to biomolecules or other complex structures.

The development of chemoenzymatic strategies for the stereoselective assembly of cyclopropyl ketones provides a pathway to a diverse library of chiral cyclopropane building blocks, which can be used to introduce cyclopropyl motifs with high stereocontrol. nih.govbohrium.com

Strategic Incorporation in the Total Synthesis of Natural Products and Analogues

The cyclopropane ring is a structural feature in a wide variety of naturally occurring compounds, including terpenes, pheromones, and fatty acid metabolites. marquette.edu The rigidity and unique reactivity of the three-membered ring make it a valuable component in the design and synthesis of natural product analogues. nih.gov

While no total syntheses explicitly report the use of this compound, its potential as a key building block is evident. The cyclopropylbutyl unit is present in some natural products, and this compound could serve as a readily available starting material for their synthesis. For example, the total synthesis of fredericamycin A, a potent antitumor antibiotic with a complex spirocyclic system, involves the construction of a highly functionalized core where a cyclopropane-containing fragment could potentially be introduced. researchgate.netnih.gov

The development of methods for the synthesis of cyclopropane-containing natural products is an active area of research, with a focus on creating highly functionalized cyclopropanes. rsc.org The versatility of this compound makes it an attractive starting point for the synthesis of complex fragments that could be incorporated into natural product synthesis campaigns.

Development of Novel Synthetic Pathways Utilizing Unique Reactivity

The strained nature of the cyclopropane ring in this compound can be harnessed to develop novel synthetic pathways. One of the most significant aspects of cyclopropane reactivity is the ability of cyclopropylcarbinyl cations to undergo rearrangement to homoallyl cations. This rearrangement can be a powerful tool in synthesis for ring expansion and the formation of new carbon-carbon bonds. researchgate.netrsc.orgwiley.comnih.gov

By generating a carbocation adjacent to the cyclopropane ring, for example, through the solvolysis of a derivative of this compound, a cyclopropylcarbinyl cation intermediate can be formed. This intermediate can then rearrange to a homoallylic cation, which can be trapped by a nucleophile to yield a variety of products. This strategy can be used to access complex acyclic and cyclic structures that would be difficult to synthesize using other methods.

The table below outlines the potential products from the rearrangement of a cyclopropylcarbinyl cation derived from a this compound derivative.

| Intermediate | Rearrangement Product | Potential Final Product (after nucleophilic attack) |

| Cyclopropylcarbinyl cation | Homoallyl cation | Substituted alkene |

| Cyclopropylcarbinyl cation | Cyclobutyl cation | Substituted cyclobutane |

Furthermore, the development of tandem reactions that exploit the reactivity of both the bromide and the cyclopropane ring can lead to the efficient construction of complex molecules in a single step. For instance, a reaction cascade could be initiated by the formation of an organometallic reagent at the bromide, which then undergoes an intramolecular reaction involving the cyclopropane ring. Such novel synthetic methodologies expand the toolbox of organic chemists and enable the synthesis of previously inaccessible molecular architectures.

Computational and Theoretical Insights into 4 Bromobutyl Cyclopropane Chemistry

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the behavior of (4-Bromobutyl)cyclopropane at the electronic level. These methods allow for the precise calculation of energies for different molecular states, including stable molecules, reactive intermediates, and the transition states that connect them. This information is crucial for predicting reaction feasibility, understanding reaction mechanisms, and rationalizing experimental observations.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. mdpi.com For a molecule like this compound, DFT can elucidate the pathways of various transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the cyclopropane (B1198618) ring.

While specific DFT studies on this compound are not extensively documented in the literature, principles from related systems provide a framework for understanding its reactivity. For instance, DFT calculations on the gas-phase elimination of 4-bromobutyric acid, a structurally similar compound, have been used to compare different potential mechanisms. researchgate.net These studies analyze the transition state geometries and activation energies to determine the most likely reaction pathway. researchgate.net A similar approach for this compound could investigate intramolecular cyclization to form a spirocyclic cation or intermolecular substitution reactions. DFT calculations would involve optimizing the geometries of reactants, products, and transition states, and calculating their corresponding energies to map out the potential energy surface of the reaction. mdpi.com

Key parameters derived from DFT studies that help elucidate reaction mechanisms include:

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): Determines the kinetic feasibility of a reaction pathway. Lower values indicate a faster reaction.

Reaction Energy (ΔErxn) or Gibbs Free Energy of Reaction (ΔGrxn): Determines the thermodynamic favorability. Negative values indicate an exothermic or exergonic reaction.

Geometries of Transition States: Provides a snapshot of the molecular structure at the peak of the energy barrier, revealing which bonds are breaking and forming.

Imaginary Frequencies: A key indicator of a true transition state, corresponding to the motion along the reaction coordinate.

For example, a hypothetical DFT study on the SN2 reaction of this compound with a nucleophile (Nu-) would compare the energy barriers for different attack trajectories and assess the influence of the cyclopropyl (B3062369) group on the transition state energy.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound This table is illustrative and based on typical data from DFT studies.

| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) | Key Transition State Feature |

|---|---|---|---|

| Intermolecular SN2 Substitution | 22.5 | -15.0 | Pentavalent carbon center |

| Intramolecular Cyclization (SNi) | 35.2 | +5.0 | Strained spirocyclic ring formation |

The cyclopropane ring is characterized by significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal sp3 tetrahedral angle (109.5°). gcsu.edu This inherent strain, estimated to be around 27-28 kcal/mol for the parent cyclopropane, is a combination of angle strain and torsional strain. utexas.edumasterorganicchemistry.com It profoundly influences the molecule's geometry, stability, and chemical reactivity, making the C-C bonds weaker and more susceptible to cleavage than in acyclic alkanes. utexas.edu

Computational methods can precisely quantify this strain and analyze the electronic properties of the bonds in this compound. gcsu.edu The Coulson-Moffitt and Walsh models provide theoretical frameworks for understanding the "bent bonds" of the cyclopropane ring, which have a higher p-character than typical C-C sigma bonds. wiley.com This unique hybridization affects the properties of adjacent substituents.

In this compound, the electron-withdrawing inductive effect of the bromine atom, transmitted through the butyl chain, can subtly influence the electronic structure of the cyclopropane ring. Quantum chemical calculations can determine properties such as:

Bond Lengths and Angles: Comparing the calculated geometry to ideal or parent structures reveals structural distortions.

Bond Dissociation Energies (BDEs): Quantifies the strength of the C-C bonds in the ring and the C-Br bond, indicating which bond is most likely to break under thermal or photochemical conditions.

Natural Bond Orbital (NBO) Analysis: Provides insights into the hybridization of atomic orbitals and the nature of the bonding, quantifying the p-character of the ring's C-C bonds.

Mulliken or Hirshfeld Population Analysis: Calculates the partial charges on each atom, showing the electronic distribution across the molecule.

Table 2: Comparison of Ring Strain in Common Cycloalkanes Data compiled from computational and thermochemical studies. utexas.edumasterorganicchemistry.comnih.gov

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH2 Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.1 | ~0 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has four rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov

By simulating the molecule's trajectory over nanoseconds or longer, MD can identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial because the reactivity of a molecule can be highly dependent on its conformation. For example, the distance and orientation between the bromine atom and the cyclopropane ring will fluctuate, and certain conformations may be pre-disposed to specific intramolecular reactions.

MD simulations can be used to:

Generate Conformational Ensembles: Provide a statistical picture of the different shapes the molecule adopts at a given temperature.

Calculate Radial Distribution Functions: Show the probability of finding certain atoms at a specific distance from each other, which can hint at reactive possibilities. nih.gov

Predict Reactivity: By coupling MD with quantum mechanics (QM/MM methods), one can model a chemical reaction within a dynamic, solvated environment, providing a more realistic picture of the reaction pathway and energetics than static gas-phase calculations. While no specific MD studies on this compound are reported, the methodology has been successfully applied to fluid cyclopropane to reproduce experimental properties with high accuracy. nih.gov

In Silico Approaches for Predicting Novel Reactivity Pathways

The prediction of unknown chemical reactions is a major goal of computational chemistry. cecam.org Modern in silico methods can explore vast chemical reaction networks automatically, proposing novel transformations that may not be obvious from chemical intuition alone. rsc.org

For this compound, these approaches could uncover new synthetic routes or degradation pathways. Methods like the Artificial Force Induced Reaction (AFIR) systematically explore potential reaction pathways by applying a virtual force between different parts of the molecule or between the molecule and a reactant. hokudai.ac.jp By calculating the energy changes along these forced pathways, the method can identify viable transition states and new products. hokudai.ac.jpnih.gov

Generative models based on machine learning are also emerging as powerful tools. arxiv.org Trained on large datasets of known reactions, these models can predict plausible products for a given set of reactants or even suggest the reactants needed to form a target product. nih.govarxiv.org Applying these tools to this compound could suggest, for example, novel ring-opening reactions, rearrangements initiated by the bromoalkyl side chain, or unexpected cycloadditions.

Computational Design of Catalytic Systems for Cyclopropyl Bromoalkane Transformations

Computational chemistry is instrumental in the rational design of catalysts. rsc.orgosti.gov By modeling the interaction between a substrate, like this compound, and a potential catalyst, researchers can predict catalytic activity and selectivity before attempting a synthesis in the lab. pnnl.govopenaccessgovernment.org

Transformations of cyclopropyl bromoalkanes could include cross-coupling reactions at the C-Br bond, C-H activation of the cyclopropane ring, or catalytic ring-opening reactions. The design of a catalyst for a specific transformation involves several computational steps:

Mechanism Hypothesis: Proposing a plausible catalytic cycle.

Transition State Modeling: Using DFT to calculate the structures and energies of all intermediates and transition states in the proposed cycle. nih.gov

Ligand/Catalyst Screening: Systematically modifying the catalyst structure (e.g., changing the ligands on a metal center) and recalculating the energy profile to find the structure that provides the lowest activation barrier for the desired reaction and the highest barriers for undesired side reactions. hokudai.ac.jp

Descriptor Identification: Finding correlations between a computable property of the catalyst (a "descriptor") and its performance. This allows for rapid in silico screening of large numbers of potential catalysts.

For example, in designing a palladium catalyst for a Suzuki coupling of this compound, computations could be used to study the oxidative addition step, which is often rate-limiting. Calculations would help in selecting the optimal phosphine (B1218219) ligand to balance the steric and electronic properties needed for efficient catalysis, minimizing side reactions like beta-hydride elimination or ring opening. openaccessgovernment.orgnih.gov

Future Prospects and Emerging Trends in 4 Bromobutyl Cyclopropane Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For (4-bromobutyl)cyclopropane and its derivatives, future research will likely focus on developing more sustainable and atom-economical synthetic routes that minimize waste and environmental impact. nih.govrsc.org Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, will be a key consideration.

Current synthetic strategies may involve multi-step sequences with the use of stoichiometric reagents and the generation of significant byproduct waste. Future approaches are expected to move towards catalytic processes that are inherently more efficient. For instance, the development of catalytic cyclopropanation methods that directly utilize simple and readily available precursors would be a significant advancement. Additionally, exploring one-pot reactions or tandem sequences where multiple transformations occur in a single reaction vessel can reduce the need for intermediate purification steps, thereby saving solvents and energy. nih.gov

| Research Focus | Potential Impact |

| Catalytic Cyclopropanation | Reduced catalyst loading, higher efficiency, and milder reaction conditions. |

| One-Pot Syntheses | Decreased solvent usage, reduced waste, and improved overall yield. |

| Use of Renewable Feedstocks | Lowering the carbon footprint of the synthesis and aligning with green chemistry principles. |

Exploration of Unconventional Activation Modes for Reactivity Modulation

The reactivity of the cyclopropane (B1198618) ring and the carbon-bromine bond in this compound offers opportunities for diverse chemical transformations. Future research is anticipated to delve into unconventional methods for activating these functionalities to achieve novel reactivity and selectivity. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing a pathway to more complex acyclic structures. rsc.org

One emerging area is the use of photoredox catalysis to generate radical intermediates from the C-Br bond under mild conditions. This approach could enable a range of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods. Furthermore, the development of new catalyst systems that can selectively activate either the cyclopropane ring or the alkyl bromide will be crucial for controlling the reaction outcome. For example, Lewis acids are known to activate donor-acceptor cyclopropanes, leading to ring-opening and subsequent reactions. researchgate.netacs.org Exploring a broader range of catalysts could allow for fine-tuning of the reactivity of this compound.

| Activation Mode | Potential Transformations |

| Photoredox Catalysis | Radical-mediated alkylation, arylation, and amination reactions. |

| Transition Metal Catalysis | Cross-coupling reactions and controlled ring-opening. |

| Organocatalysis | Enantioselective functionalization and ring-opening cascades. rsc.org |

Advancements in Stereoselective Synthesis of Complex Derivatives

The creation of chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. rsc.org Future research on this compound will undoubtedly focus on the development of advanced stereoselective methods to synthesize complex, enantioenriched derivatives. The cyclopropane unit is a common motif in many biologically active natural products. rsc.org

Significant progress has been made in the enantioselective synthesis of cyclopropanes, with methods such as the Simmons-Smith cyclopropanation of allylic alcohols and transition-metal-catalyzed reactions of diazo compounds being prominent examples. unl.ptnih.gov Biocatalysis is also emerging as a powerful tool for stereoselective cyclopropanation. wpmucdn.com These established and evolving strategies can be adapted to synthesize chiral derivatives of this compound. For instance, asymmetric catalysis could be employed to introduce chirality during the formation of the cyclopropane ring or in subsequent functionalization reactions of the butyl chain.

| Synthetic Strategy | Key Advantages |

| Asymmetric Catalysis | High enantioselectivity and catalytic turnover. |

| Chiral Auxiliary-Mediated Synthesis | Reliable stereocontrol and predictable outcomes. |

| Biocatalysis | Environmentally friendly conditions and high specificity. nsf.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from the laboratory bench to larger-scale production often presents significant challenges. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. syrris.comrsc.org The integration of this compound synthesis and its subsequent transformations into flow chemistry platforms is a promising future direction.

Automated synthesis platforms, which combine robotics with software control, can accelerate the discovery and optimization of new reactions and synthetic routes. nih.govnih.govresearchgate.net By employing these platforms, researchers can rapidly screen a wide range of reaction conditions, catalysts, and substrates to identify optimal protocols for the synthesis of this compound derivatives. This high-throughput approach can significantly reduce the time and resources required for synthetic methodology development.

| Technology | Benefits for this compound Chemistry |

| Flow Chemistry | Scalability, improved safety, and precise control over reaction parameters. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, and increased reproducibility. |

| In-line Analysis | Real-time reaction monitoring and data-rich experimentation. |

Synergistic Application of Experimental and Computational Methodologies

The combination of experimental and computational chemistry provides a powerful approach to understanding and predicting chemical reactivity. In the context of this compound research, computational studies can offer valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. acs.org

Density functional theory (DFT) calculations, for example, can be used to model the ring-opening of the cyclopropane, the activation of the C-Br bond, and the interaction of the molecule with various catalysts. rsc.org This theoretical understanding can guide the design of new experiments and the development of more efficient and selective synthetic methods. The synergistic feedback loop between computational prediction and experimental validation is expected to accelerate innovation in the field. For instance, computational screening of potential catalysts could precede their experimental evaluation, saving time and resources.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Mechanistic elucidation and prediction of reactivity and selectivity. |

| Molecular Dynamics (MD) | Simulation of conformational behavior and interactions with solvents or catalysts. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving cyclopropane-containing substrates. |

Q & A

Basic: What are the common synthetic routes for (4-Bromobutyl)cyclopropane, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves alkylation or cyclopropanation strategies. For example, bromobutyl-substituted cyclopropanes can be prepared via intramolecular cyclization of γ-bromo alkenes or by reacting cyclopropane precursors with 1,4-dibromobutane under nucleophilic conditions. Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Temperature control : Low temperatures (0–5°C) minimize side reactions like elimination .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product effectively .

Basic: How can spectroscopic techniques confirm the cyclopropane ring and bromobutyl substitution?

Methodological Answer:

- ¹H NMR : Cyclopropane protons appear as upfield multiplets (δ 0.5–1.5 ppm). Coupling constants (J = 5–8 Hz) between adjacent protons distinguish cis/trans ring geometry .

- ¹³C NMR : Cyclopropane carbons resonate at δ 10–20 ppm. The bromobutyl chain shows characteristic signals for Br-C (δ 30–35 ppm) and adjacent methylenes (δ 20–25 ppm) .

- IR Spectroscopy : Absence of alkene C=C stretches (1600–1680 cm⁻¹) confirms cyclopropane formation. C-Br stretches appear at 500–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 177.08 (C₇H₁₃Br) validate the molecular formula .

Basic: What experimental designs are used to screen this compound for antimicrobial and anticancer activity?

Methodological Answer:

- Antimicrobial Assays :

- Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Bromine’s electrophilicity disrupts microbial membranes .

- Zone-of-inhibition assays on agar plates quantify bactericidal effects.

- Anticancer Screening :

- MTT assays measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC₅₀ values.

- Apoptosis markers (e.g., caspase-3 activation) are tracked via flow cytometry .

Advanced: How does the bromine substituent influence the electronic structure and reactivity of this compound?

Methodological Answer:

Computational studies (DFT, NBO analysis) reveal:

- Electron-withdrawing effect : Bromine increases the cyclopropane ring’s electrophilicity, facilitating nucleophilic attack at the β-carbon.

- Bond polarization : The C-Br bond (bond polarity index ~0.3) induces charge redistribution, stabilizing transition states in SN2 reactions .

- HOMO-LUMO gaps : Bromine lowers the LUMO energy (-3.61 eV), enhancing reactivity toward electron-rich biomolecules .

- Halogen bonding : Bromine interacts with protein residues (e.g., histidine), influencing biological activity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Methodological Answer:

- Substituent variation : Replace the methyl group () with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -Ph) to modulate steric/electronic effects.

- Bioisosterism : Substitute bromine with iodine (larger van der Waals radius) or CF₃ (similar electronegativity) to enhance target affinity .

- Conformational analysis : Molecular dynamics simulations predict how alkyl chain length affects binding to enzymes (e.g., cytochrome P450) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Reproducibility checks : Validate assays across multiple labs (e.g., cytotoxicity in both MTT and SRB assays).

- Metabolic stability : Test if liver microsomes degrade the compound, reducing observed activity .

- Epistemic analysis : Use qualitative contradiction frameworks ( ) to isolate variables (e.g., bacterial strain variability in MIC assays) .

- Dose-response reevaluation : Nonlinear effects at high concentrations may mask true efficacy .

Advanced: What role does this compound play in microbial stress response studies?

Methodological Answer:

- Stress biomarkers : Cyclopropane fatty acids (CFAs) in Gram-positive bacteria (e.g., Bacillus) correlate with nutrient deprivation. This compound analogs could mimic CFAs, serving as probes for stress pathways .

- Enzyme inhibition : Bromine’s electrophilicity may inhibit CFA synthases (e.g., CfaS in E. coli), disrupting membrane adaptation .

- Transcriptomic analysis : RNA-seq identifies upregulated stress genes (e.g., uspA, rpoS) upon treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.